4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride;hydrochloride
Overview
Description
4-(4,5-Diphenyl-1H-benzimidazol-2-yl)benzoyl chloride;hydrochloride is a compound known for its application as a fluorescent labeling reagent. It is used primarily in the labeling of amines and has been successfully applied in high-performance liquid chromatography (HPLC) for the determination of activator amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride typically involves the reaction of 4,5-diphenyl-1H-benzimidazole with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Diphenyl-1H-benzimidazol-2-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form amide derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form the corresponding benzoic acid derivative.
Common Reagents and Conditions
Amines: Used in substitution reactions to form amide derivatives.
Water: Used in hydrolysis reactions to form benzoic acid derivatives.
Major Products Formed
Amide Derivatives: Formed through substitution reactions with amines.
Benzoic Acid Derivatives: Formed through hydrolysis reactions.
Scientific Research Applications
4-(4,5-Diphenyl-1H-benzimidazol-2-yl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent labeling reagent for the detection of amines in HPLC.
Biology: Applied in the labeling of biological molecules for fluorescence microscopy.
Medicine: Utilized in the development of diagnostic assays for the detection of specific biomolecules.
Industry: Employed in the quality control of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride involves its ability to form covalent bonds with amines. The compound reacts with the amine group of the target molecule, forming a stable amide bond. This reaction is facilitated by the presence of a base, which acts as a catalyst. The resulting fluorescent product can then be detected using fluorescence spectroscopy or HPLC .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride: Another fluorescent labeling reagent with similar applications.
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride;hydrochloride: A hydrochloride salt form of the compound with similar properties.
Uniqueness
4-(4,5-Diphenyl-1H-benzimidazol-2-yl)benzoyl chloride is unique due to its high specificity and sensitivity in labeling amines. Its ability to form stable fluorescent products makes it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O.ClH/c27-25(30)19-11-13-20(14-12-19)26-28-22-16-15-21(17-7-3-1-4-8-17)23(24(22)29-26)18-9-5-2-6-10-18;/h1-16H,(H,28,29);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGLQMHNDAJJIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C2)NC(=N3)C4=CC=C(C=C4)C(=O)Cl)C5=CC=CC=C5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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